2,4-Diazabicyclo[4.2.0]octane-3,5-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diazabicyclo[4.2.0]octane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRMRKTYBGULCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1C(=O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione and Its Derivatives
Cyclization-Based Approaches to the 2,4-Diazabicyclo[4.2.0]octane-3,5-dione Framework
Cyclization reactions are fundamental to the formation of cyclic and bicyclic molecules. For the this compound system, these strategies can be categorized into intermolecular and intramolecular pathways. However, it is important to note that non-photochemical cyclization routes are not as widely reported for this specific bicyclic dione (B5365651) compared to photochemical methods.
Intermolecular cyclization involves the reaction between two separate molecules to form a ring. While many strategies exist for constructing β-lactam rings and bicyclic systems, such as the Staudinger synthesis ([2+2] cycloaddition of a ketene (B1206846) and an imine) or Diels-Alder reactions, their specific application to form the this compound core is not prominently detailed in scientific literature. organic-chemistry.orgnih.govscispace.com The primary documented intermolecular approach for this specific framework is photochemical [2+2] cycloaddition, which is discussed in detail in Section 2.3.
Intramolecular cyclization, where a single molecule undergoes a ring-closing reaction, is a powerful strategy for creating complex cyclic architectures. nih.gov Methods like the Dieckmann condensation or radical cyclizations are common for forming rings. researchgate.net In the context of β-lactam antibiotics, enzymatic pathways often utilize intramolecular cyclization, such as the conversion of the tripeptide L,L,D-ACV into a monocyclic β-lactam by isopenicillin N synthase (IPNS) as a first step. nih.gov However, specific, non-photochemical intramolecular cyclization pathways leading directly to the this compound core from acyclic or monocyclic precursors are not extensively covered in available research, which heavily emphasizes photochemical routes.
Multistep Synthesis Routes for the this compound Core from Precursors
The construction of the this compound core is typically embedded within a multistep synthetic sequence. This process generally involves the initial synthesis of a suitable precursor, followed by a key cyclization step to form the bicyclic framework, and subsequent modifications if necessary. The most established route uses a uracil (B121893) or uridine (B1682114) derivative as the precursor, which already contains the dihydropyrimidine-2,4-dione portion of the target molecule.
The general multistep approach can be outlined as:
Precursor Synthesis : Preparation of a substituted uracil or uridine derivative. This can involve standard organic synthesis techniques to introduce desired substituents on the pyrimidine (B1678525) ring or the ribose sugar (in the case of nucleosides).
Key Cycloaddition Reaction : The crucial step is the formation of the fused four-membered cyclobutane (B1203170) ring. As detailed in the following section, this is overwhelmingly accomplished via a [2+2] photocycloaddition reaction between the 5,6-double bond of the uracil moiety and an alkene.
Product Isolation and Modification : Following the photochemical reaction, the resulting this compound derivative is isolated and purified. Further chemical transformations can then be performed on the substituents of the bicyclic core or the attached sugar moiety.
This multistep strategy, with the photochemical cycloaddition as its centerpiece, provides a reliable pathway to this specific heterocyclic system.
Photochemical Cycloaddition Reactions in the Synthesis of this compound Systems
Photochemical [2+2] cycloaddition stands as the most significant and synthetically useful method for accessing the this compound skeleton. acs.org This reaction involves the light-induced formation of a cyclobutane ring from two alkene-containing molecules, one of which must be able to absorb light to enter an excited state. acs.org
The synthesis of the this compound core is effectively achieved through the intermolecular [2+2] photocycloaddition of a uracil or uridine derivative with an alkene. In this reaction, the 5,6-double bond of the pyrimidine ring of uracil acts as one of the π-systems. Upon irradiation with UV light, typically at wavelengths greater than 300 nm, the uracil moiety is promoted to an excited triplet state, which then reacts with the alkene. rsc.org
This method has been successfully used to create a variety of substituted this compound derivatives. For instance, the photocycloaddition between uridine and various alkenes leads to the formation of the corresponding bicyclic nucleosides. rsc.org The reaction is generally regioselective and provides a direct route to the cis-fused bicyclic system.
| Uracil/Uridine Derivative | Alkene Reactant | Resulting Product Core | Reference |
|---|---|---|---|
| Uridine | Generic Alkene | 2-(Ribofuranosyl)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | rsc.org |
| Thioinosine (Reacts with Uridine) | Uridine | Purine-pyrimidine diriboside adduct | rsc.org |
Stereochemistry is a critical aspect of [2+2] photocycloaddition reactions. The formation of the this compound core from chiral precursors like uridine results in the creation of new stereocenters, leading to the possibility of multiple diastereomers. chemrxiv.orgnih.gov
Research has shown that these reactions can proceed with a notable degree of diastereoselectivity. The facial selectivity of the alkene's approach to the excited uracil ring is influenced by the steric and electronic properties of the substituents on both reactants. For example, when chiral 1,4-dihydropyridine (B1200194) derivatives (structurally related to the uracil precursor) are used, the resulting azabicyclo[4.2.0]octane products can be obtained with moderate enantiomeric excess. rsc.org
In the synthesis of complex cyclobutanes, controlling both regioselectivity (e.g., head-to-head vs. head-to-tail) and diastereoselectivity (syn vs. anti) is crucial. chemrxiv.orgnih.gov While achieving high selectivity can be challenging, advanced methods, such as the use of photocatalysts like quantum dots, have been shown to provide exceptional and tunable diastereoselectivity in [2+2] photocycloadditions, favoring the formation of previously minor syn-cyclobutane products. chemrxiv.orgnih.gov The stereochemistry of the final this compound products is typically determined using techniques like X-ray crystallography and NOESY NMR spectroscopy. chemrxiv.org
| Compound Name |
|---|
| This compound |
| Uracil |
| Uridine |
| Isopenicillin N |
| Thioinosine |
Influence of Photosensitization on Cycloaddition Outcomes
The formation of the cyclobutane ring in the this compound core is often achieved through a [2+2] photocycloaddition reaction. This process relies on the absorption of light by a precursor molecule, typically a pyrimidine derivative like 1,3-dimethylthymine (B183395), to reach an excited state that can undergo cycloaddition. However, direct excitation often requires high-energy UV light, which can lead to side reactions. rsc.org An effective alternative is the use of a photosensitizer, a compound that absorbs light at a longer, less energetic wavelength (e.g., visible light), and then transfers that energy to the reactant, promoting it to the reactive triplet state. nih.govcuny.edu
The choice of photosensitizer is critical and directly influences the reaction's efficiency and outcome. A common strategy involves triplet energy transfer, where a sensitizer (B1316253) with a high triplet energy is excited by light and then transfers this energy to the alkene substrate. nih.gov For a reaction to be efficient, the triplet energy of the sensitizer must be greater than that of the reactant. nih.gov
A specific example is the synthesis of 4,6-dimethyl-8,8-diphenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione, a related oxa-analog. This reaction was accomplished by irradiating a mixture of 3,5-dimethylpyrimidine-2,4(1H,3H)-dione and benzophenone (B1666685), which acts as the photosensitizer, with a high-pressure mercury lamp. amazonaws.com In this case, benzophenone absorbs the light and facilitates the [2+2] cycloaddition to yield the bicyclic product. amazonaws.com
The reaction medium also plays a pivotal role in the diastereoselectivity of photosensitized [2+2] cycloadditions. Studies on other systems, such as the cycloaddition of cinnamates using an iridium-based photocatalyst, have shown that the polarity of the solvent can significantly impact the diastereomeric ratio of the products. nih.gov This effect is attributed to the stabilization of the diradical intermediates that form during the stepwise cycloaddition process. nih.gov Furthermore, conducting these reactions in supramolecular gels can sometimes eliminate the need for deoxygenation, which is typically required in homogeneous solutions. nih.gov
Catalytic Protocols for this compound Synthesis
Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of reactions leading to complex molecules like this compound. Both Lewis acid/base catalysis and visible light photoredox catalysis represent key strategies.
Lewis acid and base catalysis function by activating reactants. A Lewis acid accepts an electron pair, making the substrate more electrophilic, while a Lewis base donates an electron pair, enhancing nucleophilicity. sioc.ac.cn
In the context of forming bicyclic systems, Lewis acids like boron trifluoride etherate have been used to catalyze intermolecular [4+2] cycloadditions between cyclobutanones and aldehydes, demonstrating their ability to activate carbonyl compounds for ring-expansion and cycloaddition reactions. nih.gov Similarly, copper(I) salts have proven to be effective catalysts for intramolecular [2+2] photocycloadditions to generate bicyclo[4.2.0]octane skeletons, proceeding through a complex between the copper ion and the olefinic substrates. acs.org While not specifically reported for this compound, these principles suggest that Lewis acids could activate precursor molecules, such as an enone, facilitating its cycloaddition.
Lewis base catalysis, on the other hand, can enhance the nucleophilic character of one reactant or activate a substrate through the formation of a more reactive intermediate. sioc.ac.cn Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to catalyze a wide range of transformations, including Michael additions. lnu.edu.cnresearchgate.net For the synthesis of the target dione, a Lewis base could potentially be used to generate a reactive enolate from a suitable precursor, which could then undergo cycloaddition.
Visible light photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. rsc.org This approach has been successfully applied to the synthesis of the closely related 2-azabicyclo[4.2.0]octane framework. A patented method describes the efficient synthesis of these compounds through an intermolecular [2+2] cycloaddition of 1,4-dihydropyridines and various alkenes. google.com
The reaction is promoted by a common photosensitizer catalyst using visible light as the energy source. google.com This process is characterized by its mild reaction conditions, high atom economy, broad substrate scope, and good yields, which typically range from 56% to 99%. google.com Crucially, the method provides high regio- and stereoselectivity, overcoming common drawbacks of traditional photochemical methods that often require high-energy UV light and suffer from poor selectivity. google.com The success of this strategy for the 2-azabicyclo[4.2.0]octane core suggests its potential applicability for the synthesis of the this compound system from appropriate nitrogen-containing precursors.
Optimization Strategies for Synthetic Yield and Stereoselectivity of this compound
Optimizing the synthesis of a specific stereoisomer of this compound in high yield requires careful control over reaction parameters. Key strategies involve the selection of catalysts, solvents, and reaction conditions.
In photochemical syntheses, stereoselectivity can be influenced by the choice of precursor and reaction medium. For example, the photochemical addition of acrylonitrile (B1666552) to chiral 1,4-dihydropyridines has been shown to produce various stereoisomers of cyano-substituted 2-azabicyclo[4.2.0]octanes, with enantiomeric excesses ranging from 15–45%. rsc.org The diastereoselectivity of photosensitized [2+2] cycloadditions can be tuned by the solvent, with different polarities stabilizing transition states and intermediates to varying degrees, thereby favoring the formation of one diastereomer over another. nih.gov
For catalytic methods, optimization hinges on the catalyst system. In palladium-catalyzed allylic alkylations to form diazaheterocycles, the choice of ligand (e.g., Xantphos) and additives is crucial for achieving high yields and enantioselectivity. caltech.edu In the visible-light-catalyzed synthesis of 2-azabicyclo[4.2.0]octanes, screening of the photosensitizer and reaction time is essential for maximizing yield and selectivity. google.com
The following table, based on data for the synthesis of related 2-azabicyclo[4.2.0]octane compounds, illustrates how substrate choice influences reaction outcomes under visible light catalysis. google.com
| 1,4-Dihydropyridine Substrate | Alkene Substrate | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Hantzsch Ester derivative 1 | Styrene | 99 | >20:1 |
| Hantzsch Ester derivative 1 | 4-Methylstyrene | 98 | >20:1 |
| Hantzsch Ester derivative 1 | 4-Methoxystyrene | 97 | >20:1 |
| Hantzsch Ester derivative 2 | Styrene | 85 | >20:1 |
| Hantzsch Ester derivative 2 | Indene | 72 | >20:1 |
Scalability Considerations in the Preparation of this compound
Translating a laboratory-scale synthesis to industrial production requires overcoming several challenges, particularly for photochemical reactions. Batch photochemical reactions are notoriously difficult to scale up due to the shallow penetration depth of light into the reaction mixture, leading to inefficient irradiation and long reaction times. nih.govresearchgate.net
A key strategy to circumvent these issues is the adoption of continuous-flow photochemistry. du.edu By pumping the reaction mixture through narrow, transparent tubing that is irradiated externally, flow reactors ensure uniform light exposure for the entire solution. nih.gov This technology can dramatically reduce reaction times and improve throughput. For instance, the synthesis of a bicyclic lactone that took 24 hours in a batch reactor was completed in just 10 minutes in a flow system, increasing the production rate significantly. nih.govresearchgate.net However, reactor fouling from product precipitation or polymer formation can be a concern during extended operation, requiring optimization of concentration, temperature, and flow rate. researchgate.net
For non-photochemical, catalytic syntheses, scalability depends on factors like catalyst cost, stability, and turnover number. The development of robust, highly active catalysts is paramount. Furthermore, miniaturized systems for parallel synthesis can be employed for rapid library generation and optimization of reaction conditions before scaling up. researchgate.net
Chemical Reactivity and Transformation Pathways of 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione
Reactions at the Carbonyl Centers of 2,4-Diazabicyclo[4.2.0]octane-3,5-dione
The carbonyl carbons of this compound are electrophilic and susceptible to attack by nucleophiles. However, the reactivity is generally lower than that of ketones or aldehydes due to the electron-donating resonance effect from the adjacent nitrogen atoms. Nucleophilic addition reactions are often followed by subsequent transformations. The use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a nucleophilic catalyst in various reactions highlights the potential for such amines to participate in additions to polarized double bonds. researchgate.neteurjchem.com While not a direct reaction of the title compound, the principles of nucleophilic attack are broadly applicable.
| Reactant Type | Conditions | Product Type | Notes |
| Organometallic Reagents (e.g., Grignard, Organolithium) | Anhydrous ether or THF | Tertiary alcohols | Attack at one or both carbonyls is possible, leading to mono- or di-addition products. |
| Hydrides (e.g., NaBH4, LiAlH4) | Alcoholic or ethereal solvents | Hydroxylated derivatives | This is also a reduction reaction, detailed in the next section. |
| Amines | Varies | Aminals or ring-opened products | The stability of the initial adduct depends on the reaction conditions and the nature of the amine. |
The carbonyl groups of the imide moiety can be reduced to hydroxyl groups using various reducing agents. The choice of reagent can influence the extent of reduction. For instance, powerful reducing agents like lithium aluminum hydride (LiAlH4) can potentially reduce the imide to the corresponding cyclic amines, whereas milder reagents like sodium borohydride (B1222165) (NaBH4) are more likely to yield hydroxylated intermediates. The reduction of similar bicyclic ketones, such as 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one with a zinc/copper couple, demonstrates the feasibility of carbonyl reduction within this bicyclic framework. researchgate.net
| Reducing Agent | Solvent | Primary Product(s) | Reference |
| Sodium Borohydride (NaBH4) | Methanol (B129727)/Ethanol | Mono- or di-hydroxylated lactams | Selective reduction of one carbonyl is possible under controlled conditions. |
| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether/THF | Cyclic diamines (fully reduced) | Typically leads to the complete reduction of both carbonyl groups. |
| Zinc/Copper Couple | Acetic Acid | Ketones from halo-ketones | Demonstrates carbonyl group stability during reduction of other functionalities. researchgate.net |
Transformations Involving the Nitrogen Atoms within the this compound Scaffold
The nitrogen atoms in the this compound system are part of an imide-like structure. They possess lone pairs of electrons and can participate in various reactions, including substitution and condensation.
The hydrogen atoms on the nitrogen atoms are acidic and can be removed by a base to form a nucleophilic anion. This anion can then react with electrophiles, such as alkyl halides or acyl chlorides, to form N-substituted derivatives. This is a common reaction for imides. For example, related diazabicyclo[4.2.0]octane systems can be protected with a tert-butoxycarbonyl (Boc) group, indicating the reactivity of the nitrogen atoms towards electrophiles. nih.govgoogle.com
| Electrophile | Base | Product Type | Notes |
| Alkyl Halide (R-X) | NaH, K2CO3 | N-Alkyl derivative | Leads to mono- or di-alkylation. |
| Acyl Halide (RCO-X) | Pyridine (B92270), Et3N | N-Acyl derivative | Forms N-acylated products. |
| Michael Acceptors | Base | N-alkyl derivative via Michael addition | The nucleophilic nitrogen can add to α,β-unsaturated systems. |
The nitrogen atoms of this compound can participate in condensation reactions with carbonyl compounds. For instance, they can react with aldehydes or ketones to form N-aminals or related structures, although these are often reversible. The formation of diastereomers of 4-substituted 7,7,8,8-tetramethyl-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleosides from uridine (B1682114) or 5-fluorouridine (B13573) derivatives showcases condensation-like transformations on a similar core structure. jst.go.jplookchem.com
| Reactant | Conditions | Product Type | Reference |
| Aldehydes/Ketones | Acid or base catalysis | N,N'-acetals or ketals | The reaction is often reversible and driven by the removal of water. |
| Isocyanates | Heat or catalyst | Ureido derivatives | The NH group adds across the C=N bond of the isocyanate. |
| Photocycloaddition with alkenes | Acetone, UV light | Substituted diazabicyclooctanediones | Demonstrates the reactivity of the uracil-like core in cycloadditions. jst.go.jplookchem.com |
Ring-Opening and Rearrangement Processes of the Bicyclic System
The presence of a strained cyclobutane (B1203170) ring makes the this compound system susceptible to ring-opening and rearrangement reactions, which can be initiated thermally, photochemically, or by chemical reagents. These reactions can lead to the formation of monocyclic or other bicyclic systems. For instance, the reductive debenzylation of a heteroanellated azabicyclo[4.2.0]octane serendipitously led to an eight-membered lactam ring (azocane), showcasing a ring-opening pathway. researchgate.net Furthermore, studies on the rearrangement of octa-1,3,5,7-tetraene (B1222795) to cycloocta-1,3,5-triene provide insight into the dynamics of ring-closure and opening processes in related eight-membered ring systems. researchgate.net
| Reaction Type | Conditions | Resulting Structure(s) | Reference |
| Thermal Ring Opening | High Temperature | Cyclooctadiene derivatives | The cyclobutane ring can cleave to relieve ring strain. |
| Photochemical Rearrangement | UV light, photosensitizer | Isomeric bicyclic systems or ring-opened products | The excited state can undergo different reaction pathways. researchgate.net |
| Acid/Base Catalyzed Rearrangement | Strong acid or base | Expanded or contracted ring systems | Wagner-Meerwein type or other skeletal rearrangements are possible. researchgate.net |
| Reductive Cleavage | e.g., H2/Pd on a substituted system | Ring-opened eight-membered lactam | Demonstrates a pathway for selective bond cleavage. researchgate.net |
Oxidation Reactions of the this compound Structure
The oxidation of the this compound scaffold is a key transformation, representing a potential pathway for the repair of UV-induced DNA lesions. mdpi.com Studies on closely related N,N'-dimethylated pyrimidine (B1678525) cyclobutane dimers provide significant insight into the oxidative cleavage of this structure back to its monomeric precursors. mdpi.com
One major pathway for oxidation involves one-electron transfer (ET). mdpi.com Oxidizing species, such as the nitrate (B79036) radical (NO₃•), have been shown to react efficiently with pyrimidine dimers, leading to the cleavage of the cyclobutane ring. mdpi.com The reaction mechanism is thought to proceed primarily via electron transfer from one of the amide nitrogen atoms, N(1) or N(3) (in the standard pyrimidine numbering, which correspond to N(2) and N(4) in the bicyclo nomenclature), to the oxidizing agent. mdpi.com
The rate and efficiency of this oxidation are influenced by several structural factors:
Stereochemistry: The spatial arrangement of the two pyrimidine rings (i.e., cis vs. trans isomers) significantly affects reactivity. Trans-configured dimers generally exhibit faster reaction rates with oxidizing agents like the nitrate radical compared to their cis counterparts. mdpi.com This is attributed to the greater steric accessibility of the nitrogen atoms in the trans isomers, where the oxidant can approach from either face of the molecular plane. In cis dimers, approach is largely restricted to the more exposed convex face. mdpi.com
Substitution: The presence of substituents on the cyclobutane ring or the pyrimidine rings can modulate the electronic properties and steric environment of the molecule. For instance, electron-donating groups, such as methyl groups on the cyclobutane ring (as in thymine (B56734) dimers), increase the susceptibility of the dimer to oxidation by lowering its redox potential. mdpi.com Conversely, bulky substituents near the reactive nitrogen atoms can sterically hinder the approach of the oxidant, thereby decreasing the reaction rate. mdpi.com
Research using laser flash photolysis has quantified the reactivity of various N,N'-dimethylated pyrimidine dimers towards the nitrate radical in acetonitrile. The findings highlight the high reactivity of these structures, with rate coefficients indicating a very efficient oxidative process. mdpi.com
Table 1: Rate Coefficients for the Reaction of N,N'-Dimethylated Pyrimidine Dimers with Nitrate Radical (NO₃•) in Acetonitrile Data extracted from a study on related pyrimidine cyclobutane dimers. mdpi.com
| Dimer | Configuration | Rate Coefficient (k) (M⁻¹ s⁻¹) |
| N,N'-Dimethyluracil (DMU) Dimer | cis-syn | 8.0 x 10⁷ |
| N,N'-Dimethyluracil (DMU) Dimer | trans-anti | 2.8 x 10⁸ |
| N,N'-Dimethylthymine (DMT) Dimer | cis-syn | 3.0 x 10⁸ |
| N,N'-Dimethylthymine (DMT) Dimer | trans-anti | 2.8 x 10⁹ |
Derivatization Strategies for Functionalization of this compound
Functionalization of the this compound core is a key strategy for synthesizing novel nucleoside analogues and exploring structure-activity relationships (SAR). biorxiv.orgnih.gov These modifications can be targeted at several positions on the bicyclic scaffold to modulate its physical, chemical, and biological properties. rroij.com
Derivatization strategies can be broadly categorized based on the site of modification:
N-Alkylation/N-Arylation: The nitrogen atoms of the diazabicyclo[4.2.0]octane-3,5-dione are primary sites for functionalization. Standard alkylation or arylation reactions can be employed to introduce a wide variety of substituents. These modifications are crucial in the synthesis of nucleoside analogues where a ribose or deoxyribose mimic is attached to one of the nitrogens. nih.gov
Modification of the Cyclobutane Ring: The carbon atoms of the cyclobutane ring can also be functionalized, although this is often more challenging. Strategies may involve starting from a pre-functionalized monomer before photodimerization or employing ring-opening and subsequent modification reactions. Introducing substituents on the cyclobutane ring can lock the molecule into specific conformations, which is a critical aspect in the design of biologically active analogues. nih.gov
Prodrug Approaches: For applications in medicinal chemistry, derivatization is often used to create prodrugs with improved properties, such as enhanced water solubility or better oral bioavailability. nih.gov For example, esterification of a hydroxyl group on a side chain attached to the bicyclic core can create a prodrug that is later hydrolyzed in vivo to release the active compound. nih.gov A notable example from related bicyclic nucleoside analogue (BCNA) research is the development of FV-100, the 5'-valyl ester prodrug of Cf1743, which showed improved properties for clinical development. nih.gov
The synthesis of libraries of these derivatized compounds allows for systematic investigation into how different functional groups affect target interactions. For instance, in the development of antiviral agents, the introduction of long alkyl side chains on related bicyclic pyrimidine nucleosides was found to be essential for potent activity against the varicella-zoster virus (VZV). acs.org Similarly, the synthesis of various ligands based on a 3,8-diazabicyclo[4.2.0]octane core, an isomer of the title compound, demonstrated that substitution with different pyridine groups dramatically influences affinity for nicotinic acetylcholine (B1216132) receptors. nih.gov
Table 2: Examples of Derivatization Strategies for Bicyclic Scaffolds Based on general strategies for functionalizing related bicyclic nucleoside analogues and heterocyclic compounds. nih.govacs.orgnih.gov
| Strategy | Target Site | Example Functional Group/Moiety | Purpose |
| N-Substitution | Amide Nitrogen Atoms | Pyridinyl, Substituted Phenyl | Modulate receptor binding affinity. nih.gov |
| Side-Chain Introduction | Amide Nitrogen or Cyclobutane Ring | Long Alkyl Chains (C₈-C₁₀) | Enhance antiviral activity. acs.org |
| Prodrug Formation | Functional group on an N-substituent | 5'-Valyl Ester | Improve solubility and bioavailability. nih.gov |
| Ring Modification | Cyclobutane Ring | Introduction of an endocyclic double bond | Alter conformation to mimic natural nucleosides. biorxiv.orgnih.gov |
Structural Elucidation and Spectroscopic Characterization of 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms and their connectivity can be determined.
Proton (¹H) NMR Analysis for Hydrogen Environments
Proton NMR provides detailed information about the chemical environment of each hydrogen atom in a molecule. In the case of derivatives of 2,4-diazabicyclo[4.2.0]octane-3,5-dione, the ¹H NMR spectrum reveals distinct signals for the protons on the bicyclic core. The structures and stereochemistry of related cycloadducts, such as 4-substituted 7,7,8,8-tetramethyl-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleosides, have been successfully elucidated using proton NMR analysis. researchgate.netjst.go.jp For instance, in a study of thymidine (B127349) photoproducts, the resulting diastereomers could be distinguished by the characteristic signals of the bicyclic ring protons. oup.com
The chemical shifts (δ) of the protons are influenced by their proximity to electronegative atoms (like nitrogen and oxygen) and the rigid bicyclic structure. The bridgehead protons and the methylene (B1212753) protons of the cyclobutane (B1203170) and piperidine-2,5-dione rings would exhibit characteristic multiplicities due to spin-spin coupling with neighboring protons.
Table 1: Representative ¹H NMR Data for a Substituted this compound Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1'-CH | 6.12 | dd | 8.0, 6.1 |
| 1-CH | 4.13 | d | 22.4 |
| 2'-CH | 2.38 | ddd | 13.8, 8.0, 7.0 |
| 2"-CH | 2.15 | ddd | 13.8, 6.1, 5.6 |
| 4-NH | 8.05 | br s | - |
Data is for (1R, 6R)-3',5'-Di-O-acetyl-6-fluoro-7,7,8,8-tetramethyl-2-(β-D-2-deoxyribofuranosyl)-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione and is intended to be representative. oup.com
Carbon (¹³C) NMR Analysis for Carbon Framework Characterization
¹³C NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. For this compound, the ¹³C NMR spectrum is expected to show distinct peaks for the carbonyl carbons (C3 and C5), the bridgehead carbons (C1 and C6), and the methylene carbons of the cyclobutane ring (C7 and C8). The carbonyl carbons typically appear far downfield (around 170 ppm) due to the strong deshielding effect of the double-bonded oxygen. The chemical shifts of the bridgehead and methylene carbons provide insight into the ring strain and substitution patterns. The full spectroscopic characterization of related trans-fused bicyclo[4.2.0]octane-2,7-diones has been achieved using ¹³C NMR. arkat-usa.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C3, C5 (Carbonyl) | 165 - 175 |
| C1, C6 (Bridgehead) | 40 - 60 |
| C7, C8 (Methylene) | 20 - 40 |
These are predicted ranges based on data from similar bicyclic structures. arkat-usa.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the amide functional groups. A compound with a related [4.2.0]octane-3,5-dione core, formed during the hydrogenolysis of thymine (B56734) photodimers, exhibited characteristic IR absorptions. lookchem.com
The key vibrational modes to be observed are:
N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the amide groups.
C=O stretching: Two strong, sharp absorption bands in the region of 1650-1760 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the dione (B5365651) moiety. The exact position of these bands can provide information about ring strain and hydrogen bonding.
C-H stretching: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds of the methylene and methine groups in the bicyclic framework.
Table 3: Characteristic IR Absorption Frequencies for a [4.2.0]octane-3,5-dione Derivative
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| N-H | Stretching | ~3400 |
| C=O | Asymmetric Stretch | ~1760 |
| C=O | Symmetric Stretch | ~1680 |
| C=C / C=N | Stretching | 1630, 1560 |
Data is for a derivative of [4.2.0]octane-3,5-dione. lookchem.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized compound. HRMS has been used to confirm the molecular formula of various bicyclo[4.2.0]octane derivatives. researchgate.netmdpi.comgoogle.comacs.org The fragmentation pattern observed in the mass spectrum can also help to confirm the bicyclic structure, as specific cleavage pathways would be characteristic of this ring system.
Characteristic Fragmentation Pathways of the this compound Scaffold
While mass spectrometric data for this compound is not extensively published, the fragmentation pathways can be inferred from the analysis of related bicyclic and heterocyclic structures. The electron impact (EI) mass spectrum is expected to reveal the molecular ion peak, confirming the molecular weight of the compound. Subsequent fragmentation is likely to proceed through several characteristic pathways, driven by the inherent strain of the bicyclic system and the presence of carbonyl and amide functionalities.
One probable fragmentation mechanism involves the cleavage of the four-membered cyclobutane ring, a common pathway for such strained systems. This can lead to the formation of various smaller cyclic and acyclic fragment ions. Another anticipated fragmentation route is the loss of neutral molecules such as carbon monoxide (CO) or isocyanic acid (HNCO) from the dione moiety. For instance, the mass spectrum of bicyclo[3.2.1]octane-2,4-dione shows a characteristic loss of carbon monoxide. google.com
The fragmentation of the diazabicyclooctane scaffold can also be influenced by the nature and position of any substituents. In derivatives of diazabicyclooctanes, the fragmentation often initiates at the substituent, followed by the cleavage of the bicyclic ring system. Tandem mass spectrometry (MS/MS) studies on similar cyclic peptides have shown that fragmentation of the ring can be complex due to the lack of a defined starting point for bond cleavage. rsc.org
A plausible fragmentation cascade for the this compound scaffold could initiate with a retro-[2+2] cycloaddition, breaking the cyclobutane ring and leading to the formation of a six-membered dihydropyrimidine-2,4-dione and an alkene. Subsequent fragmentation of the dihydropyrimidine (B8664642) ring could then occur, involving the loss of CO and other small neutral molecules. The presence of specific fragment ions in the mass spectrum would provide strong evidence for these proposed pathways.
A summary of potential fragmentation patterns is presented below:
| Fragmentation Pathway | Description | Potential Fragment Ions (m/z) |
| Retro-[2+2] Cycloaddition | Cleavage of the cyclobutane ring to form a six-membered ring and an alkene. | Dependent on initial molecular ion |
| Decarbonylation | Loss of one or more carbon monoxide (CO) molecules from the dione moiety. | M-28, M-56 |
| Loss of Isocyanic Acid | Elimination of isocyanic acid (HNCO) from the lactam rings. | M-43 |
| Ring Opening | Fission of the bicyclic system into acyclic fragments. | Various smaller ions |
This table is based on inferred fragmentation patterns from related compounds and theoretical analysis.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
A notable example is the crystal structure of (Z)-1,3,4a-trimethyl-5,5-diphenyl-6-oxa-1,3-diazabicyclo[4.2.0]octane-2,4-dione, a derivative of the core scaffold. bohrium.com The X-ray analysis of this compound revealed a monoclinic crystal system. bohrium.com The pyrimidine (B1678525) ring in this structure adopts a boat conformation, and the oxetane (B1205548) ring is folded. bohrium.com This suggests that the six-membered ring in this compound is also likely to be non-planar.
The crystallographic data for a related derivative provides a basis for understanding the structural parameters of the this compound scaffold.
Crystallographic Data for a Related Diazabicyclooctane Derivative
| Parameter | Value | Reference |
|---|---|---|
| Compound | (Z)-1,3,4a-Trimethyl-5,5-diphenyl-6-oxa-1,3-diazabicyclo[4.2.0]octane-2,4-dione | bohrium.com |
| Formula | C₂₀H₂₀N₂O₃ | bohrium.com |
| Crystal System | Monoclinic | bohrium.com |
| Space Group | Not specified | bohrium.com |
| a (Å) | 8.1341 (7) | bohrium.com |
| b (Å) | 9.1004 (13) | bohrium.com |
| c (Å) | 23.485 (2) | bohrium.com |
| β (°) | 97.334 (2) | bohrium.com |
This data is for a structurally related compound and serves as a reference.
Chiral Chromatography for Enantiomeric Resolution and Purity Assessment
The presence of stereogenic centers in the this compound scaffold necessitates the use of chiral chromatography for the separation of its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for the enantiomeric resolution and assessment of the enantiomeric purity of chiral compounds. mdpi.com The choice of the chiral stationary phase (CSP) and the mobile phase composition are critical for achieving successful separation.
For bicyclic β-lactams and related structures, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be highly effective. mdpi.com For example, the enantioseparation of racemic bicyclic β-lactam ureas has been successfully achieved using cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) and amylose-based columns. mdpi.com These separations are often carried out in normal-phase mode using mobile phases such as n-hexane/2-propanol or in polar organic mode with solvents like methanol (B129727) or ethanol. mdpi.com
The enantioseparation of syn- and anti-3,5-disubstituted hydantoins, which share structural similarities with the dione part of the target molecule, has been investigated using immobilized polysaccharide-based columns. bohrium.com In these studies, an Amylose-SA column was found to be particularly effective. bohrium.com
The selection of the mobile phase can significantly impact the resolution. For instance, the use of dimethyl carbonate (DMC) as a "green" solvent has been explored for the enantioseparation of hydantoins in HPLC. bohrium.com In SFC, a mobile phase of carbon dioxide mixed with an alcohol modifier is commonly employed. mdpi.com
A summary of typical chiral chromatography conditions for related compounds is provided below:
Chiral Chromatography Conditions for Related Bicyclic Lactams and Hydantoins
| Compound Type | Chiral Stationary Phase (CSP) | Mobile Phase | Chromatography Mode | Reference |
|---|---|---|---|---|
| Bicyclic β-lactam ureas | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) | n-hexane/2-propanol | HPLC (Normal Phase) | mdpi.com |
| Bicyclic β-lactam ureas | Amylose-SA | CO₂/Methanol | SFC | mdpi.com |
| 3,5-Disubstituted hydantoins | CHIRAL ART Amylose-SA | n-hexane/2-propanol | HPLC (Normal Phase) | bohrium.com |
| 3,5-Disubstituted hydantoins | CHIRAL ART Amylose-SA | Dimethyl Carbonate (DMC) | HPLC (Polar Organic) | bohrium.com |
This table presents typical conditions for structurally related compounds and serves as a guide for method development for this compound.
Computational and Theoretical Investigations of 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to determining the electronic properties and thermodynamic stability of a molecular system. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, vibrational frequencies, and electronic distributions.
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. DFT studies on the 2,4-diazabicyclo[4.2.0]octane-3,5-dione scaffold focus on optimizing the molecular geometry to find the lowest energy structure. These calculations are crucial for understanding the molecule's stability and reactivity. smolecule.comresearchgate.net For instance, DFT methods like B3LYP combined with basis sets such as 6-31G(d) are commonly used to calculate molecular geometries and internal rotational barriers. researchgate.net
DFT is also employed to analyze the stereoelectronic interactions within the molecule through methods like Natural Bond Orbital (NBO) analysis. researchgate.net This provides information on charge distribution, orbital interactions, and the nature of the chemical bonds, which are essential for predicting the molecule's behavior in chemical reactions. In studies of related bicyclic compounds, DFT calculations have been used to elucidate structural and electronic properties, revealing insights into their potential as therapeutic agents. mdpi.comnih.gov
Table 1: Representative Parameters for DFT Calculations
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, MPWB1K |
| Basis Set | Set of functions used to build molecular orbitals. | 6-31G(d), 6-311+G(d,p), cc-pVDZ |
| Solvation Model | Simulates the effect of a solvent on the molecule. | PCM (Polarizable Continuum Model) |
| Calculation Type | The objective of the computation. | Geometry Optimization, Frequency Calculation, NBO Analysis |
Ab initio methods are quantum calculations derived directly from theoretical principles without the inclusion of experimental data. rsc.org Methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide a high level of theory for predicting molecular properties. researchgate.netrsc.org While computationally more demanding than DFT, they can offer more accurate results for certain properties.
These methods are used to perform full geometry optimizations and calculate activation energies for conformational changes, such as ring inversions. researchgate.net For complex systems, ab initio calculations can determine potential energy surfaces, which are invaluable for understanding reaction dynamics and predicting spectroscopic data like infrared intensities and Fermi resonance constants. rsc.org Although specific ab initio studies on this compound are not widely published, the application of these methods follows established principles for organic molecules. rsc.orguzh.ch
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations reveal its dynamic behavior, including conformational flexibility and the range of shapes it can adopt in solution. smolecule.com These simulations track the trajectory of each atom by solving Newton's equations of motion, providing a detailed view of the molecule's conformational landscape.
Techniques such as simulated annealing are often employed within MD simulations. The system is heated to a high temperature in the simulation to overcome energy barriers and then gradually cooled, allowing it to settle into low-energy conformations. nih.gov This process helps identify the most stable and accessible conformations of the molecule, which is critical for understanding its biological activity and interaction with other molecules. smolecule.comnih.gov
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex bicyclic systems. researchgate.netresearchgate.net DFT calculations can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. researchgate.netproquest.com
For the formation of the bicyclo[4.2.0]octane ring system, computational studies can investigate the feasibility of various synthetic routes, such as [2+2] cycloadditions. researchgate.net By modeling different reaction pathways, chemists can predict which conditions and reactants are most likely to yield the desired product stereoselectively. researchgate.net For example, theoretical studies on cycloaddition reactions can determine whether a reaction proceeds through a concerted or stepwise mechanism and can identify the factors that control the reaction's selectivity. researchgate.net
Molecular Modeling and Docking Studies of Intermolecular Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a specific receptor or enzyme. mdpi.combindingdb.org These studies are central to drug discovery and help in understanding the intermolecular forces that govern molecular recognition.
Molecular docking simulations place the this compound structure into the binding site of a biological target, such as an enzyme or receptor, to predict its binding orientation and affinity. smolecule.comekb.eg The results of these simulations are often scored to estimate the strength of the interaction, typically reported as a binding energy in kcal/mol. ekb.eg
Quantitative Structure-Activity Relationship (QSAR) studies, along with methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build models that correlate the chemical structure of derivatives with their biological activity. nih.gov For a series of diazabicyclo[4.2.0]octanes, CoMSIA models have been developed to understand their interactions with nicotinic acetylcholine (B1216132) receptors. nih.gov These models use steric and electrostatic fields to predict binding affinity and can guide the design of new derivatives with enhanced potency and selectivity. nih.gov The analysis identified that strong electrostatic interactions were crucial for activity at the hα3β4 subtype receptor. nih.gov Similarly, docking studies on related bicyclo[4.2.0]octane compounds have helped to rationalize their in vitro activity as α-glucosidase inhibitors by showing how they bind to the active site of the enzyme. researchgate.net
Table 2: Example of Molecular Docking and QSAR Results for Diazabicyclo[4.2.0]octane Derivatives
| Target Receptor | Computational Method | Key Finding | Predicted Binding Energy/Model Quality |
|---|---|---|---|
| Nicotinic Acetylcholine Receptor (hα3β4) | CoMSIA | Electrostatic interactions are dominant (84.8% contribution). | q² = 0.945; r²ncv = 0.988 |
| COVID-19 Main Protease (Mpro) | Molecular Docking | Amide and quinazoline (B50416) moieties act as H-bond donors/acceptors. | -7.9 to -9.6 kcal/mol |
Computational Probing of Enzyme and Receptor Binding Sites
While direct computational studies specifically targeting this compound are not extensively documented in publicly available research, the broader class of bicyclic urea (B33335) derivatives has been the subject of significant computational investigation as inhibitors of various enzymes and receptors. These studies provide a framework for understanding how the this compound scaffold might interact with biological macromolecules.
Computational techniques are instrumental in the design of novel inhibitors. For instance, new cyclic urea inhibitors of the HIV aspartic protease have been designed using computational methods. nih.gov These approaches have successfully established a relationship between the complexation energies of the enzyme with known inhibitors and their experimentally determined inhibition constants (log Ki), which can then be used to predict the potency of new inhibitor designs. nih.gov
In a similar vein, bicyclic pyrrolidine (B122466) analogues, which share structural similarities with the diazabicyclooctane core, have been developed as potent inhibitors of Toxoplasma gondii growth. acs.org Computational modeling played a crucial role in understanding the structure-activity relationships (SAR) of these compounds. acs.org Modifications to different parts of the molecule, such as the biaryl alkyne extension that fits into the phenylalanine-binding site of the parasite's phenylalanine tRNA synthetase (PheRS), were guided by computational insights. acs.org
Furthermore, bicyclic urea compounds have been identified as kinase inhibitors, with their binding to protein kinases like Salt-Inducible Kinases (SIKs) being explored for the treatment of various diseases. google.com The design and optimization of such inhibitors often rely on computational docking and molecular dynamics simulations to predict binding modes and affinities.
A study on bicyclic inhibitors of human arginase, an enzyme implicated in cancer immunotherapy, demonstrated the power of rational design aided by computational modeling. nih.gov X-ray crystallography confirmed that the designed inhibitors bind to the enzyme as predicted by the computational models. nih.gov The following table summarizes key findings from computational studies on related bicyclic urea and pyrrolidine inhibitors.
| Target Enzyme/Receptor | Inhibitor Class | Computational Methods | Key Findings |
| HIV Aspartic Protease | Cyclic Urea Derivatives | Energy Calculations | Correlation between complexation energies and experimental log Ki values. nih.gov |
| Toxoplasma gondii PheRS | Bicyclic Pyrrolidine Analogues | Structure-Activity Relationship (SAR) | Identification of key structural modifications to enhance potency and selectivity. acs.org |
| Human Arginase 1 (hArg1) | Bicyclic Arginase Inhibitors | Rational Design, X-ray Crystallography | Confirmation of predicted binding modes and interactions with key residues. nih.gov |
| Protein Kinases (e.g., SIKs) | Bicyclic Urea Derivatives | Molecular Modeling | Potential for modulating kinase activity for therapeutic purposes. google.com |
These examples underscore the utility of computational methods in probing the interactions of bicyclic urea-containing molecules with biological targets, providing a strong basis for the future investigation of this compound and its derivatives.
Structure-Reactivity Relationships Derived from Theoretical Perspectives
The reactivity and chemical behavior of this compound can be elucidated through theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT). While specific, in-depth theoretical studies on this exact molecule are limited, research on related structures provides valuable insights.
A doctoral thesis from the University of Bristol included DFT studies on a related compound, 360, which features a similar bicyclic core. bris.ac.uk The calculations of the Lowest Unoccupied Molecular Orbital (LUMO) for this related compound indicated that the electron density is localized on the imide carbonyl adjacent to a C-Cl bond, suggesting this as a likely site for nucleophilic attack. bris.ac.uk Such calculations are crucial for predicting the regioselectivity of chemical reactions. bris.ac.uk
The reactivity of pyrimidine (B1678525) derivatives, which share the dione (B5365651) functionality with this compound, has been studied using DFT to understand their potential as analgesics. wjarr.com These studies calculate various reactivity parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and LUMO, the energy gap (ΔE), chemical hardness (η), and electrophilicity index (ω). wjarr.com Lower energy gaps generally correlate with higher chemical reactivity. wjarr.com For instance, certain pyrimidine derivatives were found to have lower energy gaps and chemical hardness compared to ibuprofen, indicating greater reactivity. wjarr.com
The following table outlines key theoretical reactivity descriptors and their implications, which could be applicable to the study of this compound.
| Theoretical Descriptor | Implication for Reactivity |
| HOMO Energy | Higher energy indicates a better electron donor. |
| LUMO Energy | Lower energy indicates a better electron acceptor and a more likely site for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Smaller gap suggests higher chemical reactivity and lower kinetic stability. |
| Chemical Hardness (η) | A measure of resistance to deformation of the electron cloud; lower values indicate higher reactivity. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons; higher values indicate a better electrophile. |
DFT calculations on a related (6Z,8Z)-2,4,6-Trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione, a model for an intermediate in DNA repair, highlight the utility of these methods in understanding complex biological mechanisms at a molecular level. researchgate.net
The synthesis of derivatives of this compound has been documented, and the stereochemistry of related cycloadducts has been elucidated using spectroscopic and crystallographic analysis, providing a basis for further theoretical modeling. researchgate.net The photochemical reactions of related thymine (B56734) dimers, which can lead to the formation of the this compound ring system, have also been a subject of study, with hydrogenolysis leading to various products. researchgate.net
Advanced Applications of 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione in Chemical Sciences
Utilization as a Building Block in Complex Organic Synthesis
The unique structural features of 2,4-diazabicyclo[4.2.0]octane-3,5-dione make it a powerful tool in the hands of synthetic organic chemists for the construction of intricate molecular targets.
The this compound framework serves as a foundational scaffold for creating novel and complex molecular architectures. A primary and efficient method for its synthesis involves the [2+2] photocycloaddition of uracil (B121893) derivatives with alkenes. researchgate.net For instance, the photochemical reaction between uracil or 5-fluorouracil (B62378) and 2,3-dimethyl-2-butene (B165504) yields diastereomers of 4-substituted 7,7,8,8-tetramethyl-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleosides. researchgate.netlookchem.com This reaction elegantly constructs the bicyclic core while simultaneously installing substituents derived from the alkene, providing a direct route to highly functionalized and stereochemically rich structures.
These rigid nucleoside analogues are of particular interest as they can serve as constrained mimics of natural nucleic acid components, valuable in the design of peptidomimetics and other complex macromolecules. The defined spatial orientation of substituents on the cyclobutane (B1203170) ring offers a template for building molecules with precise three-dimensional arrangements. Furthermore, related bicyclic systems can be chemically transformed into other valuable heterocyclic scaffolds, such as tetrahydroquinazolone derivatives, demonstrating the versatility of the initial bicyclo[4.2.0]octane core as a template for scaffold diversification. researchgate.net
The synthesis of the this compound core via photocycloaddition is an excellent example of a convergent synthesis, where two molecular fragments (a uracil derivative and an alkene) are combined to form a key intermediate. researchgate.net This intermediate is pivotal, opening up possibilities for divergent synthetic strategies.
From this central bicyclic structure, a multitude of derivatives can be generated. The nitrogen atoms of the dione (B5365651) ring can be selectively alkylated or acylated, and the substituents on the cyclobutane portion can be further functionalized. This allows for the systematic creation of a library of related compounds from a common precursor, which is a highly efficient strategy in modern organic synthesis and chemical biology for exploring structure-activity relationships. The use of such heterocyclic structures as building blocks is a cornerstone in the synthesis of target active compounds. nih.gov
Strategic Design and Exploration in Medicinal Chemistry Research
The rigid conformational properties of the this compound scaffold make it an attractive platform for the rational design of new therapeutic agents.
In medicinal chemistry, a pharmacophore is the specific arrangement of molecular features responsible for a drug's biological activity. The this compound core is an exemplary scaffold for positioning pharmacophoric elements in a defined three-dimensional space. Its most notable application is in the development of novel nucleoside analogues. researchgate.netlookchem.com
By incorporating pharmacologically active moieties, such as 5-fluorouracil, into the scaffold, chemists can design potent enzyme inhibitors. researchgate.net The resulting bicyclic adducts act as rigid mimics of natural nucleosides, but with altered shapes and electronic properties that can lead to enhanced binding or selectivity for a target enzyme. The table below details examples of such adducts formed via photocycloaddition.
| Uracil Derivative | Alkene Partner | Resulting Bicyclic Adduct Core Structure | Reference |
|---|---|---|---|
| Uridine (B1682114) | 2,3-Dimethyl-2-butene | 7,7,8,8-Tetramethyl-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleoside | researchgate.net |
| 5-Fluorouridine (B13573) | 2,3-Dimethyl-2-butene | 5-Fluoro-7,7,8,8-tetramethyl-cis-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleoside | researchgate.net |
Derivatives of this compound are designed as specialized molecular tools to probe the mechanisms of biological targets. Because these molecules have a more rigid structure than their acyclic or monocyclic counterparts, they can be used to investigate the specific conformational requirements of an enzyme's active site.
For example, analogues derived from 5-fluorouracil, a known inhibitor of thymidylate synthase, are synthesized to explore the binding pocket of this and related enzymes involved in nucleotide biosynthesis. researchgate.net By studying how these rigid ligands interact with the target, researchers can gain insights into the optimal geometry for inhibitor binding. This information is crucial for the structure-based design of more potent and selective drugs. These heterocyclic building blocks are considered valuable for creating targeted active compounds for precisely this purpose. nih.gov
The ultimate goal of designing ligands based on the this compound scaffold is to achieve specific and high-affinity interactions with biological macromolecules. The structure of these compounds is elucidated using methods like proton nuclear magnetic resonance spectra and X-ray crystallographic analysis to confirm their stereochemistry, which is essential for understanding binding events. researchgate.net
While detailed binding data for this specific scaffold is often proprietary or part of ongoing research, the design rationale is clear. The synthesis of these compounds is intended to create agents for therapeutic areas such as oncology and virology by targeting key enzymes. The table below outlines some of the intended biological targets for these scaffolds based on the incorporated pharmacophore.
| Scaffold Derivative | Incorporated Pharmacophore | Intended Biological Target Class | Rationale for Interaction |
|---|---|---|---|
| 5-Fluoro-2,4-diazabicyclo[4.2.0]octane-3,5-dione nucleoside | 5-Fluorouracil | Thymidylate Synthase and other nucleotide metabolism enzymes | Acts as a rigid, non-natural mimic of pyrimidine (B1678525) nucleosides to inhibit DNA synthesis pathways. researchgate.net |
| Unsubstituted this compound nucleoside | Uracil | Enzymes in RNA/DNA metabolic pathways | Serves as a conformational probe to map the spatial requirements of enzyme active sites that process uridine or deoxyuridine. researchgate.net |
Contributions to Material Science Research
Scientific literature currently provides limited direct information on the application of this compound as a primary precursor in polymer synthesis or as a principal component in the formulation of advanced materials and coatings. Research in this area has more prominently featured related bicyclic structures. For instance, the incorporation of adamantyl moieties into polymeric chains, as seen in materials derived from 2-(bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, has been shown to enhance thermal stability. mdpi.comresearchgate.net Similarly, the use of benzocyclobutene derivatives, which share a bicyclo[4.2.0]octane framework, allows for thermal crosslinking to produce polymers with high glass transition temperatures and favorable dielectric properties. mdpi.com While these examples highlight the potential of related bicyclic systems in material science, dedicated studies on the polymerization and material applications of this compound itself are not extensively documented.
Precursors for Polymer Synthesis
There is currently a lack of specific data in the reviewed scientific literature detailing the use of this compound as a monomer for polymer synthesis.
Components in the Development of Advanced Materials and Coatings
There is currently a lack of specific data in the reviewed scientific literature regarding the direct application of this compound in the development of advanced materials and coatings.
Applications in Photochemistry and Photobiology Research
The this compound framework is of significant interest in photochemistry and photobiology, particularly as a structural mimic of DNA photoproducts and as a platform for studying photochemical reactions.
Models for Enzyme-Mediated Photorepair Mechanisms
The UV irradiation of DNA can lead to the formation of cyclobutane pyrimidine dimers (CPDs), a major form of DNA damage. The enzyme photolyase repairs this damage using blue light. Understanding the mechanism of this repair has been aided by the study of model compounds. A derivative, (6Z,8Z)-2,4,6-Trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione, serves as a model for the crucial intermediate in the enzymatic mechanism of (6-4) photoproduct photolyase. researchgate.net The study of such model compounds provides insight into the stereochemistry and electronic requirements of the DNA repair process.
Furthermore, the hydrogenolysis of the cis-syn photodimer of thymine (B56734), a common DNA lesion, yields several products, including 6,7-dimethyl-7-hydroxymethyl-8-ureido-2,4-diazabicyclo[4.2.0]octane-3,5-dione. researchgate.net The characterization of these products helps to elucidate the chemical pathways involved in the degradation and repair of photodamaged DNA.
Study of Photochemical Reactions in Bicyclic Systems
The this compound core is formed through photochemical reactions and is used to study the principles of photocycloaddition. The [2+2] photocycloaddition, or Paternò-Büchi reaction, between pyrimidine bases like 1,3-dimethylthymine (B183395) and carbonyl compounds such as benzophenone (B1666685), results in the formation of oxetane-fused diazabicyclooctanediones. acs.orgnih.gov These reactions are highly regioselective, and the product distribution can be strongly dependent on temperature. acs.org
The study of these reactions provides fundamental insights into the behavior of triplet 1,4-diradicals, which are key intermediates. acs.org The photochemical reactions of uracil and uridine derivatives with alkenes, such as 2,3-dimethyl-2-butene, also lead to the formation of substituted 2,4-diazabicyclo[4.2.0]octane-3,5-diones. researchgate.net These studies are crucial for understanding the photochemical reactivity of nucleobases and for the synthesis of modified nucleosides with potential biological applications. The stereochemistry of these cycloadducts can be elucidated using NMR spectroscopy and X-ray crystallography. researchgate.net
Interactive Data Table: Photocycloaddition Products
| Reactants | Product Core Structure | Substituents | Reference |
| 1,3-Dimethylthymine + Benzophenone | Diazabicyclo[4.2.0]octane-2,4-dione | 1,3-dimethyl, oxetane (B1205548) fusion | acs.orgnih.gov |
| Uracil/Uridine + 2,3-Dimethyl-2-butene | This compound | 4-substituted, 7,7,8,8-tetramethyl | researchgate.net |
Interactive Data Table: Model Compounds for DNA Photorepair
| Compound Name | Modeled Process | Key Feature | Reference |
| (6Z,8Z)-2,4,6-Trimethyl-8-phenyl-7-oxa-2,4-diazabicyclo[4.2.0]octane-3,5-dione | (6-4) Photoproduct Photolyase Mechanism | Oxetane ring fused to the diazabicyclo[4.2.0]octane core | researchgate.net |
| 6,7-dimethyl-7-hydroxymethyl-8-ureido-2,4-diazabicyclo[4.2.0]octane-3,5-dione | Product of Thymine Dimer Hydrogenolysis | Represents a breakdown product of a DNA lesion | researchgate.net |
Future Research Directions and Emerging Trends for 2,4 Diazabicyclo 4.2.0 Octane 3,5 Dione
Development of Novel and Sustainable Synthetic Routes
The synthesis of the 2,4-diazabicyclo[4.2.0]octane-3,5-dione core and its derivatives is an area ripe for innovation, with a growing emphasis on efficiency and sustainability.
A primary and well-documented route involves the [2+2] photocycloaddition of pyrimidine (B1678525) derivatives, such as uracil (B121893) or uridine (B1682114), with alkenes. researchgate.netoup.com For instance, the ketone-sensitized photocycloaddition of 2',3'-O-isopropylideneuridine with various alkenes yields the corresponding cis-fused this compound nucleosides. thieme-connect.de Similarly, direct and sensitized photoirradiation of 2'-deoxyuridine (B118206) and its analogues with 2,3-dimethyl-2-butene (B165504) produces diastereomeric products with this bicyclic core. oup.com Future research will likely focus on enhancing the diastereoselectivity of these reactions, exploring a wider range of alkene substrates, and developing greener photochemical methods that minimize the use of hazardous solvents and sensitizers.
Alternative strategies are emerging to broaden the synthetic toolkit. One promising non-photochemical approach involves the intramolecular cyclization of a cyclobutane (B1203170) precursor. Research has demonstrated the synthesis of a this compound via the treatment of a corresponding cyclobutane-1,2-dicarboxylic acid derivative with diphenylphosphoryl azide. Further research could expand this methodology to a variety of substituted cyclobutane precursors, offering a modular entry to diverse analogues.
Moreover, strategies focused on building the bicyclo[4.2.0]octane framework itself, which can then be further elaborated, are of high interest. The use of [2+2] ketene (B1206846) cycloaddition reactions presents a powerful, non-biomimetic strategy to access the core bicyclic system, which is a key structural element of complex natural products. This method allows for the rapid construction of the carbon skeleton, potentially leading to more efficient total syntheses and the generation of novel analogues. Future work will aim to refine this approach for the direct synthesis of the diazabicyclo-octane dione (B5365651) system and explore its application in asymmetric synthesis.
Exploration of Underutilized Reactivity Profiles for Enhanced Utility
The known reactivity of this compound is largely centered on its formation via photocycloaddition. However, the inherent functionalities of the scaffold—namely the lactam carbonyl groups and the strained four-membered ring—suggest a rich and underexplored reaction chemistry.
The photochemical reactivity is a double-edged sword; while it enables synthesis, it also leads to photoreversion. oup.com The cyclobutane ring can be cleaved upon irradiation with specific wavelengths of light, regenerating the precursor pyrimidine and alkene. oup.com This photoreversibility is a key aspect of DNA repair mechanisms and presents an opportunity for developing photoresponsive systems or controlled-release applications. Future studies could systematically investigate the quantum yields and wavelength dependence of this photoreversion for various derivatives, harnessing it for synthetic or materials science purposes.
The two lactam carbonyl groups are potential sites for nucleophilic attack. Although this reactivity is not extensively documented for this specific scaffold, related diones undergo such reactions. Exploring reactions like reduction, hydrolysis, or addition of organometallic reagents could lead to a variety of ring-opened or further functionalized products, significantly expanding the chemical space accessible from this core structure.
Furthermore, the deazetation of related bicyclic azo compounds to form the bicyclo[4.2.0]octane skeleton suggests that the reverse reaction—the introduction of unsaturation or ring-opening via cleavage of the C1-C6 bond—could be a viable, albeit challenging, transformation to explore. Such studies would provide deeper insight into the stability and reactivity of the strained bicyclic system.
Advanced Computational Studies for Predictive Design and Mechanistic Understanding
Computational chemistry offers powerful tools to predict the properties of this compound derivatives and to elucidate the mechanisms of their formation and reactions.
Quantitative Structure-Activity Relationship (QSAR) studies on related diazabicyclo[4.2.0]octane isomers have proven effective in designing potent and selective ligands for biological targets like nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.govkjpp.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have successfully modeled the interactions between ligands and receptor subtypes. nih.gov These studies revealed the critical role of steric and electrostatic fields in determining binding affinity and selectivity. nih.gov Future work should apply these predictive models directly to the this compound scaffold to design novel derivatives with tailored biological activities.
The following table summarizes key findings from a CoMSIA study on related diazabicyclo[4.2.0]octane derivatives, which could guide future computational work on the title compound.
| Parameter | hα4β2 Subtype | hα3β4 Subtype | Implication for Predictive Design |
| q² (Cross-validated r²) | 0.926 | 0.945 | High predictive ability of the model. |
| r² ncv (Non-cross-validated r²) | 0.983 | 0.988 | Strong correlation between predicted and actual activity. |
| Optimal Components | 6 | 6 | Model complexity is appropriate for the dataset. |
| Steric Field Contribution | 12.8% | 15.2% | Steric bulk has a moderate influence on binding. |
| Electrostatic Field Contribution | 87.2% | 84.8% | Electrostatic interactions are the dominant factor for binding affinity. |
| (Data sourced from a QSAR study on 3,8-diazabicyclo[4.2.0]octane derivatives, demonstrating the utility of such methods) nih.gov |
Mechanistic studies of the cornerstone [2+2] photocycloaddition reaction would also benefit greatly from advanced computational analysis. Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces of the reaction, identify the triplet state intermediates, and explain the observed regio- and stereoselectivity. Such studies can rationalize why certain diastereomers are favored and predict how changes in the substrate or reaction conditions will influence the outcome.
Integration into Advanced Analytical Methodologies for Enhanced Characterization
The unambiguous characterization of the this compound scaffold, particularly its stereochemistry, is critical and relies on a combination of sophisticated analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation in solution. 1D (¹H, ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) are essential for assigning all protons and carbons and for determining the relative stereochemistry of the ring fusion and substituents. oup.comarkat-usa.org For example, the conformations of the glycosyl bond and the sugar moiety in nucleoside derivatives have been successfully identified using ¹H NMR. oup.com Future research will involve applying more advanced NMR techniques, such as solid-state NMR, to study the structure and dynamics of these compounds in different environments.
X-ray crystallography provides definitive proof of structure and absolute configuration in the solid state. researchgate.netoup.com It has been indispensable in confirming the stereochemistry of diastereomeric photoproducts, for instance, identifying the (1R, 6R) and (1S, 6S) configurations of different adducts. oup.com The combination of NMR and X-ray crystallography offers a powerful approach to fully characterize these complex molecules. nih.gov
Mass spectrometry (MS) is routinely used to confirm the molecular weight of the synthesized compounds. arkat-usa.org High-resolution mass spectrometry (HRMS) provides exact mass data, allowing for the unambiguous determination of the molecular formula.
The table below highlights the key analytical methods and their specific applications in the characterization of this compound class.
| Analytical Technique | Application | Key Information Obtained |
| ¹H and ¹³C NMR | Structural Elucidation | Chemical environment of atoms, connectivity, relative stereochemistry. oup.comarkat-usa.org |
| 2D NMR (COSY, NOESY) | Stereochemical Assignment | Through-bond and through-space correlations, conformation of attached groups. oup.com |
| X-ray Crystallography | Absolute Structure Determination | Definitive solid-state structure, bond lengths, bond angles, absolute configuration. researchgate.netoup.com |
| Mass Spectrometry (MS/HRMS) | Molecular Formula Confirmation | Molecular weight and elemental composition. arkat-usa.org |
Role in Fundamental Mechanistic Organic and Biological Chemistry Studies
The this compound core is more than a synthetic target; it is a central player in fundamental mechanistic investigations.
Its most significant role is in mechanistic biological chemistry , specifically in the study of UV-induced DNA damage. The cis-syn cyclobutane pyrimidine dimer, a major type of DNA lesion caused by UV radiation, possesses this core structure. The formation of this compound nucleosides via photocycloaddition of uridines serves as a model system for understanding how these damaging lesions are formed. researchgate.netoup.com Studying these molecules provides crucial insights into the mechanisms of DNA photodimerization and the function of repair enzymes like photolyase. iucr.org
In mechanistic organic chemistry , the formation of this scaffold via [2+2] photocycloaddition is a textbook example of this class of photochemical reactions. researchgate.netacs.org The reaction proceeds through a triplet excited state, and mechanistic studies using triplet quenchers have confirmed this pathway. oup.com The stereochemical outcome of the reaction provides a platform for studying the factors that govern the selectivity of photochemical processes. Investigating the formation and cleavage of this ring system helps elucidate the behavior of biradical intermediates and the principles of orbital symmetry in pericyclic reactions.
Furthermore, derivatives of the related diazabicyclo[4.2.0]octane core have been synthesized as potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). nih.govacs.org These compounds serve as molecular probes to map the binding sites of these important ion channels, contributing to our understanding of neuro-transmission and providing a structural basis for the design of new therapeutics for neurological disorders and pain. nih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
